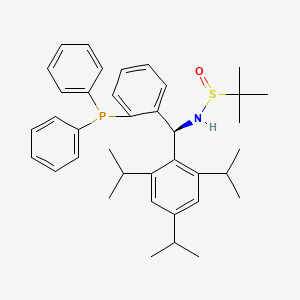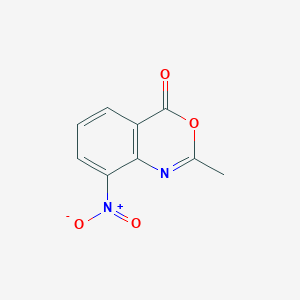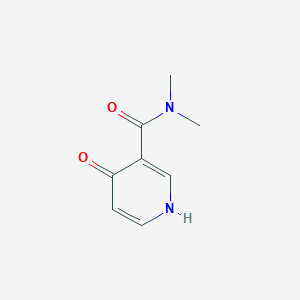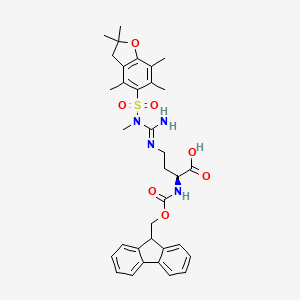
8-Aminoisoquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aminoisoquinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3 It is a derivative of isoquinoline, featuring an amino group at the 8th position and a cyano group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminoisoquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of N-propargyl aniline derivatives with tin or indium chlorides. This process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation . The reaction conditions often include the use of stannic chloride or indium (III) chloride under aerobic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
8-Aminoisoquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroisoquinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
8-Aminoisoquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of dyes, pigments, and other materials.
Mecanismo De Acción
The exact mechanism of action of 8-Aminoisoquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The amino and cyano groups play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
8-Aminoquinoline: A related compound with similar structural features but without the cyano group.
3-Aminoisoquinoline: Similar to 8-Aminoisoquinoline-3-carbonitrile but with the amino group at the 3rd position.
8-Aminoquinoline-1,2,3-triazole hybrids: These compounds combine the quinoline structure with triazole rings, exhibiting diverse biological activities.
Uniqueness
This compound is unique due to the presence of both an amino group and a cyano group on the isoquinoline ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H7N3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
8-aminoisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-5-8-4-7-2-1-3-10(12)9(7)6-13-8/h1-4,6H,12H2 |
Clave InChI |
CTTWUASNCKPZTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=NC=C2C(=C1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)


![Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B15330050.png)




